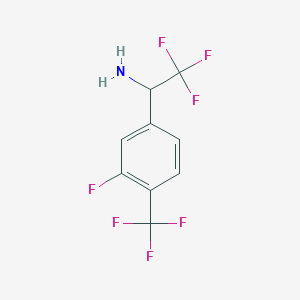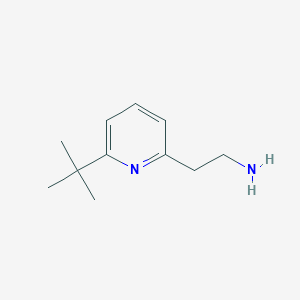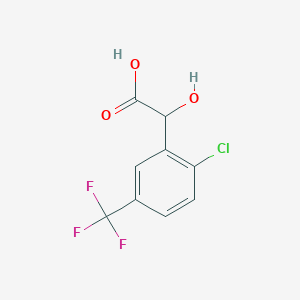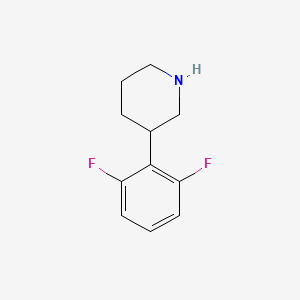
3-(2,6-Difluorophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Difluorophenyl)piperidine is a chemical compound that features a piperidine ring substituted with a 2,6-difluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)piperidine typically involves the reaction of 2,6-difluorobenzene with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of the carbon-carbon bond between the phenyl ring and the piperidine ring . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,6-Difluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-(2,6-Difluorophenyl)piperidine has several applications in scientific research:
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(2,6-Difluorophenyl)piperidine and its derivatives often involves interactions with specific molecular targets. For example, some derivatives may act as inhibitors of enzymes or receptors, modulating biological pathways to exert their effects . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
- 3-(2,6-Difluorophenyl)pyridine
- 3-(2,6-Difluorophenyl)morpholine
- 3-(2,6-Difluorophenyl)piperazine
Comparison: Compared to these similar compounds, 3-(2,6-Difluorophenyl)piperidine is unique due to its specific structural features and reactivity. The piperidine ring provides a distinct set of chemical properties, such as basicity and steric effects, which can influence its behavior in chemical reactions and biological systems . Additionally, the presence of two fluorine atoms in the phenyl ring can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propriétés
Numéro CAS |
1044768-77-5 |
|---|---|
Formule moléculaire |
C11H13F2N |
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
3-(2,6-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-9-4-1-5-10(13)11(9)8-3-2-6-14-7-8/h1,4-5,8,14H,2-3,6-7H2 |
Clé InChI |
HGNWRAYNIXCVNZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)


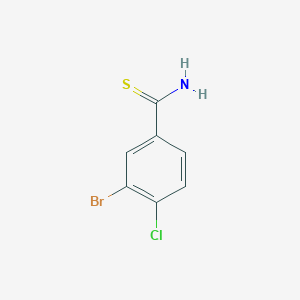

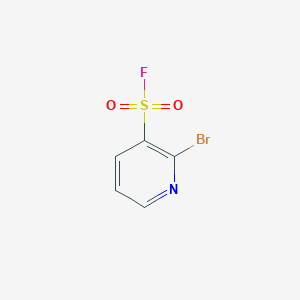
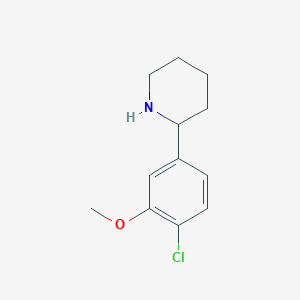
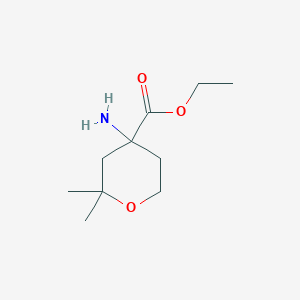
![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
